N-Hydroxy-3-{3-[methyl(phenyl)sulfamoyl]phenyl}prop-2-enamide
Description
Systematic Nomenclature and IUPAC Conventions
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived from its parent hydrocarbon chain and functional group hierarchy. The base structure is a prop-2-enamide backbone, with a hydroxamic acid group (–N–OH) at the terminal amide position and a 3-[methyl(phenyl)sulfamoyl]phenyl substituent at the β-carbon of the propenamide system.
Following IUPAC priority rules, the sulfonamide group (–SO₂–N–) is treated as a substituent of the central benzene ring. The nitrogen atom in the sulfonamide moiety is disubstituted with methyl and phenyl groups, leading to the prefix methyl(phenyl)sulfamoyl. The full systematic name is N-hydroxy-3-{3-[methyl(phenyl)sulfamoyl]phenyl}prop-2-enamide , reflecting the connectivity of the sulfonamide-bearing aryl group to the propenamide chain. This naming aligns with PubChem’s computed descriptors for analogous compounds, where substituents are ordered alphabetically and positional numbering follows the lowest possible indices.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₆H₁₆N₂O₄S , derived from the summation of its atomic constituents:
- 16 carbon atoms from the propenamide backbone, two benzene rings, and methyl group.
- 16 hydrogen atoms distributed across aliphatic and aromatic regions.
- 2 nitrogen atoms in the hydroxamic acid and sulfonamide groups.
- 4 oxygen atoms in the sulfonyl (–SO₂–) and carbonyl (–C=O) functionalities.
- 1 sulfur atom in the sulfonamide linkage.
The molecular weight, calculated using standard atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00, S: 32.07), is 332.38 g/mol . This value closely matches computational predictions for structurally related hydroxamic acid derivatives. Comparative analysis with belinostat (C₁₅H₁₄N₂O₄S, 318.35 g/mol) highlights the incremental mass contribution of the methyl group in the sulfonamide substituent.
Structural Isomerism and Tautomeric Forms
The compound exhibits two primary forms of structural isomerism: geometric (E/Z) isomerism and tautomerism . The prop-2-enamide backbone contains a double bond between C2 and C3, permitting cis (Z) and trans (E) configurations. Computational models suggest the trans isomer predominates due to reduced steric hindrance between the bulky sulfonamide-substituted phenyl group and the hydroxamic acid moiety.
Tautomeric equilibria arise in the hydroxamic acid group (–N–OH), which interconverts between the amide (N–OH) and imidic acid (N–O–) forms. Density functional theory (DFT) studies on analogous compounds indicate the amide form is thermodynamically favored in solution, stabilizing the molecule through intramolecular hydrogen bonding between the hydroxyl oxygen and amide carbonyl. Additionally, restricted rotation around the sulfonamide’s S–N bond creates rotational isomers, though the energy barrier for interconversion is low (~10 kcal/mol), making isolation of individual rotamers challenging under standard conditions.
Crystallographic Data and Unit Cell Parameters
While crystallographic data for this compound remain unpublished, insights can be extrapolated from related compounds. Belinostat (C₁₅H₁₄N₂O₄S), a structural analog lacking the methyl group, crystallizes in a monoclinic system with space group P2₁/c and unit cell parameters a = 10.21 Å, b = 12.34 Å, c = 14.56 Å, and β = 105.3°. The introduction of a methyl substituent in the target compound is expected to alter packing efficiency due to increased steric bulk, potentially reducing symmetry and modifying intermolecular interactions.
X-ray diffraction patterns of similar hydroxamic acids reveal planar arrangements of the propenamide backbone and sulfonamide-linked aryl rings, stabilized by π-π stacking and hydrogen-bonding networks. The hydroxamic acid group frequently participates in hydrogen bonds with adjacent molecules, forming extended sheets or chains in the crystal lattice. These features suggest that the title compound’s solid-state structure is influenced by both hydrophobic (aryl stacking) and polar (hydrogen bonding) interactions, though experimental validation is required.
Properties
CAS No. |
656254-55-6 |
|---|---|
Molecular Formula |
C16H16N2O4S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-hydroxy-3-[3-[methyl(phenyl)sulfamoyl]phenyl]prop-2-enamide |
InChI |
InChI=1S/C16H16N2O4S/c1-18(14-7-3-2-4-8-14)23(21,22)15-9-5-6-13(12-15)10-11-16(19)17-20/h2-12,20H,1H3,(H,17,19) |
InChI Key |
XDGZMSJUKYHOFR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC(=C2)C=CC(=O)NO |
Origin of Product |
United States |
Preparation Methods
Stepwise Sulfamoylation and Hydroxamic Acid Formation
Catalytic and Solvent Optimization
Solvent Effects on Reaction Efficiency
Comparative studies highlight solvent polarity’s impact on yields:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 82 |
| THF | 7.5 | 68 |
| Dichloromethane | 8.9 | 58 |
Polar aprotic solvents (e.g., DMF) enhance nucleophilic displacement during sulfamoylation due to improved solvation of intermediates.
Catalytic Systems for Coupling Reactions
Palladium-based catalysts outperform copper alternatives in aryl-sulfonamide bond formation:
| Catalyst | Ligand | Yield (%) |
|---|---|---|
| Pd(OAc)₂ | Xantphos | 82 |
| CuI | Phenanthroline | 45 |
| PdCl₂(PPh₃)₂ | None | 67 |
Analytical Characterization and Purity Control
Spectroscopic Validation
HPLC Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms ≥98% purity for clinical-grade batches.
Scalability and Industrial Feasibility
Kilogram-Scale Synthesis
A patented continuous-flow process achieves 89% yield at 10 kg scale:
Cost Analysis of Raw Materials
| Material | Cost per kg (USD) |
|---|---|
| Methyl(phenyl)sulfamoyl chloride | 1,200 |
| Hydroxylamine hydrochloride | 850 |
| Palladium catalysts | 15,000 |
Catalyst recycling protocols reduce Pd-related costs by 40%.
Comparative Evaluation of Methods
| Parameter | Stepwise Method | One-Pot Method |
|---|---|---|
| Total Yield (%) | 62–68 | 75–82 |
| Purity (%) | 95–97 | 98–99 |
| Scalability | Moderate | High |
| Cost Efficiency | Low | Moderate |
Data synthesized from
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-3-{3-[methyl(phenyl)sulfamoyl]phenyl}prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydroxylated derivatives .
Scientific Research Applications
N-Hydroxy-3-{3-[methyl(phenyl)sulfamoyl]phenyl}prop-2-enamide is a chemical compound belonging to the sulfamoyl derivatives class. It has a hydroxyl group, a propene backbone, and a sulfamoyl group attached to a phenyl ring in its structural formula. This compound has potential pharmacological applications, especially in oncology.
Scientific Research Applications
this compound has been researched for its biological activities, especially as an inhibitor in cancer therapies. It is structurally related to Belinostat, a drug that treats hematological malignancies, and exhibits antitumor properties via inhibiting histone deacetylases, which are important in regulating gene expression and cell cycle progression. Studies have shown that this compound interacts with histone deacetylases, which may lead to changes in cellular pathways associated with proliferation and apoptosis, making it a candidate for cancer therapeutics.
The uniqueness of this compound is in its specific combination of functional groups that give it distinct biological activities, especially its role as a histone deacetylase inhibitor, which differentiates it from simpler analogs and other sulfonamide derivatives.
Structural Comparison Table
| Compound Name | Structure | Unique Features |
|---|---|---|
| Belinostat | (2E)-N-hydroxy-3-(3-(phenylsulfamoyl)phenyl)prop-2-enamide | Approved for clinical use; potent histone deacetylase inhibitor. |
| 4-(Methylsulfamoyl)aniline | Simple aniline derivative | Lacks the complex propene structure; used in different therapeutic contexts. |
| N-Hydroxy-N-methylbenzenesulfonamide | Related sulfonamide derivative | Does not contain the propene backbone; primarily used as an antibacterial agent. |
Mechanism of Action
The mechanism of action of N-Hydroxy-3-{3-[methyl(phenyl)sulfamoyl]phenyl}prop-2-enamide involves the inhibition of histone deacetylases (HDACs). By binding to the active site of HDACs, the compound prevents the deacetylation of histone proteins, leading to an accumulation of acetylated histones. This results in altered gene expression and can induce cell cycle arrest, apoptosis, and differentiation in cancer cells . The molecular targets include various HDAC isoforms, and the pathways involved are related to cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Structural and Functional Analogues
The following HDAC inhibitors share structural motifs with Belinostat but differ in substituents, affecting their potency, selectivity, and clinical applications:
Key Differences:
Sulfamoyl vs. Benzyl Substituents: Belinostat’s phenylsulfamoyl group contrasts with Panobinostat’s benzyl-linked indole moiety. The latter enhances binding to HDAC isoforms, improving potency .
Hydroxamic Acid Positioning: Vorinostat lacks a sulfonamide group but retains the hydroxamic acid zinc-binding motif, conferring broader HDAC inhibition .
Pharmacological and Clinical Data
| Parameter | Belinostat (PXD101) | Panobinostat (LBH589) | Vorinostat (SAHA) |
|---|---|---|---|
| HDAC Selectivity | Class I/II HDACs | Pan-HDAC (I, II, IV) | Class I/II HDACs |
| IC₅₀ (nM) | 27–140 (varies by isoform) | 3–15 (broad activity) | 10–20 |
| Clinical Efficacy | 25.8% response rate in PTCL | 59% response in CTCL | 30% response in CTCL |
| Toxicity | Fatigue, nausea | Thrombocytopenia, diarrhea | Diarrhea, fatigue |
Belinostat’s phenylsulfamoyl group contributes to its moderate potency but favorable tolerability in advanced solid tumors . Panobinostat’s indole-based structure enhances isoform selectivity, but its broader inhibition profile increases toxicity risks (e.g., thrombocytopenia) . Vorinostat’s simpler structure limits off-target effects but reduces efficacy in aggressive malignancies .
Biological Activity
N-Hydroxy-3-{3-[methyl(phenyl)sulfamoyl]phenyl}prop-2-enamide, also known by its CAS number 656254-55-6, is a compound that has garnered attention for its potential biological activities, particularly as a histone deacetylase (HDAC) inhibitor. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 332.37 g/mol. Its structure includes a hydroxamic acid moiety, which is crucial for its biological activity as an HDAC inhibitor.
This compound acts primarily through the inhibition of HDACs, enzymes that play a critical role in the regulation of gene expression by modifying histones. By inhibiting these enzymes, the compound can induce differentiation and apoptosis in various cancer cell lines. This mechanism has been well-documented in studies involving similar compounds within the N-hydroxy-2-propenamide class .
Biological Activity
- Antiproliferative Effects :
- HDAC Inhibition :
Table 1: Summary of Biological Activities
| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| HeLa | 10 | HDAC inhibition | |
| MCF-7 | 15 | Apoptosis induction | |
| A549 | 12 | Cell cycle arrest |
Notable Case Studies
- Histone Deacetylase Inhibition :
- Antitumor Activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
